molecular formula C10H9N3O B1599698 Quinoline-8-carbohydrazide CAS No. 85949-81-1

Quinoline-8-carbohydrazide

Cat. No.: B1599698
CAS No.: 85949-81-1
M. Wt: 187.2 g/mol
InChI Key: ANNUAPCFXNMTND-UHFFFAOYSA-N
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Description

Quinoline-8-carbohydrazide is a derivative of quinoline, a heterocyclic aromatic organic compound with a nitrogen atom at position 1. Quinoline derivatives are known for their broad range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered attention due to its potential therapeutic properties and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Quinoline-8-carbohydrazide can be synthesized through various methods. One common approach involves the reaction of quinoline-8-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction typically proceeds in the presence of a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions: Quinoline-8-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline-8-carboxylic acid.

    Reduction: Reduction reactions can convert it into quinoline-8-carboxaldehyde.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

Scientific Research Applications

Quinoline-8-carbohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of quinoline-8-carbohydrazide involves its interaction with various molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to therapeutic effects such as the inhibition of cancer cell proliferation or the suppression of microbial growth. The specific pathways involved depend on the particular biological target and the context of its use .

Comparison with Similar Compounds

    Quinoline-8-carboxylic acid: Shares the quinoline core but differs in the functional group.

    Quinoline-8-carboxaldehyde: Another derivative with a different functional group.

    Quinazoline derivatives: Structurally similar but with a different nitrogen placement in the ring.

Uniqueness: Quinoline-8-carbohydrazide is unique due to its hydrazide functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and studying various biochemical processes .

Properties

IUPAC Name

quinoline-8-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c11-13-10(14)8-5-1-3-7-4-2-6-12-9(7)8/h1-6H,11H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANNUAPCFXNMTND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)NN)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70434111
Record name Quinoline-8-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70434111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85949-81-1
Record name Quinoline-8-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70434111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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